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Compound of Interest

Compound Name:
6-Bromo-2-chloro-3-

methylquinoline

Cat. No.: B049880 Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 113092-96-9

This technical guide provides a comprehensive overview of 6-Bromo-2-chloro-3-
methylquinoline, a halogenated quinoline derivative of significant interest in medicinal

chemistry and drug discovery. This document details its physicochemical properties, outlines a

potential synthetic route with experimental protocols, and explores its applications as a

versatile building block in the development of novel therapeutic agents.

Core Physicochemical Properties
6-Bromo-2-chloro-3-methylquinoline is a solid at room temperature with a molecular formula

of C10H7BrClN.[1] Its structure features a quinoline core substituted with a bromine atom at the

6-position, a chlorine atom at the 2-position, and a methyl group at the 3-position. These

substitutions create a unique electronic and steric profile, making it a valuable intermediate for

further chemical modifications.
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Property Value Reference

CAS Number 113092-96-9 [1]

Molecular Formula C10H7BrClN [1]

Molecular Weight 256.53 g/mol [2]

Melting Point 142-146 °C [2]

Boiling Point (Predicted) 342.2 ± 37.0 °C at 760 mmHg [2]

Density (Predicted) 1.591 ± 0.06 g/cm³ [2]

Refractive Index (Predicted) 1.66 [2]

Storage Temperature 2-8°C [3]

Synthesis and Experimental Protocols
The synthesis of 6-Bromo-2-chloro-3-methylquinoline can be approached through multi-step

sequences common in quinoline chemistry. While a specific, detailed experimental protocol for

this exact molecule is not readily available in the public domain, a general synthetic strategy

can be inferred from the preparation of analogous compounds. A plausible route involves the

cyclization of a substituted aniline followed by chlorination.

Hypothetical Synthetic Pathway:
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A potential synthetic route to 6-Bromo-2-chloro-3-methylquinoline.

General Experimental Protocol (based on analogous syntheses):

Step 1: Acetylation of 4-Bromoaniline. 4-Bromoaniline is reacted with acetic anhydride in the

presence of a suitable solvent to yield N-(4-bromophenyl)acetamide. This step serves to

protect the amino group for the subsequent cyclization reaction.

Step 2: Cyclization to form the Quinolinone Core. The resulting acetamide undergoes a

cyclization reaction, such as the Combes quinoline synthesis, with a β-diketo compound (in

this case, a derivative that would introduce the 3-methyl group) in the presence of a strong

acid catalyst like sulfuric acid. This reaction forms the core quinolinone ring structure.

Step 3: Chlorination of the Quinolinone. The intermediate, 6-Bromo-3-methylquinolin-2(1H)-

one, is then treated with a chlorinating agent, most commonly phosphorus oxychloride

(POCl3), to convert the hydroxyl group at the 2-position to a chlorine atom, yielding the final

product, 6-Bromo-2-chloro-3-methylquinoline. The reaction mixture is typically heated to
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ensure complete conversion, and the product is isolated by careful quenching with ice and

subsequent extraction and purification.

Reactivity and Potential for Functionalization
The chemical structure of 6-Bromo-2-chloro-3-methylquinoline offers several sites for further

functionalization, making it a versatile scaffold in synthetic chemistry.

The Chlorine Atom at C2: The 2-chloro substituent is a key reactive site. It can be readily

displaced by a variety of nucleophiles, including amines, alcohols, and thiols, through

nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide

range of functional groups at this position, which is a common strategy in the development of

kinase inhibitors.

The Bromine Atom at C6: The 6-bromo position is amenable to various cross-coupling

reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable

the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction

of diverse aryl, heteroaryl, and alkyl groups.

The Methyl Group at C3: The methyl group can potentially be functionalized through radical

reactions or by oxidation to a carboxylic acid, providing another handle for modification.

Illustrative Reactivity:

6-Bromo-2-chloro-3-methylquinoline
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Key reactive sites on 6-Bromo-2-chloro-3-methylquinoline.

Applications in Drug Discovery
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Quinoline derivatives are a well-established class of compounds in medicinal chemistry, with

many exhibiting a broad range of biological activities.[4] Halogenated quinolines, in particular,

are of interest due to the ability of halogen atoms to modulate the physicochemical properties

of a molecule, such as its lipophilicity and metabolic stability, and to participate in halogen

bonding with biological targets.[4]

While specific biological activities for 6-Bromo-2-chloro-3-methylquinoline are not

extensively documented, its structural features suggest its potential as a key intermediate in

the synthesis of compounds targeting various diseases. Analogues of 6-bromo-3-

methylquinoline have been investigated as potential inhibitors of prostaglandin F2α, which is

associated with preterm labor.[5]

Potential Therapeutic Areas:

Oncology: The quinoline scaffold is a common feature in many kinase inhibitors used in

cancer therapy. The 2-chloro position is a prime site for introducing moieties that can interact

with the hinge region of kinase active sites. The 6-bromo position allows for modifications

that can extend into other pockets of the binding site to enhance potency and selectivity.

Infectious Diseases: Quinolines have a long history in the treatment of infectious diseases,

most notably as antimalarials. The unique substitution pattern of this compound could be

exploited to develop novel anti-infective agents.

Inflammatory Diseases: As suggested by the investigation of its analogues as prostaglandin

F2α inhibitors, this scaffold could be valuable in the development of new anti-inflammatory

drugs.[5]

Drug Development Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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